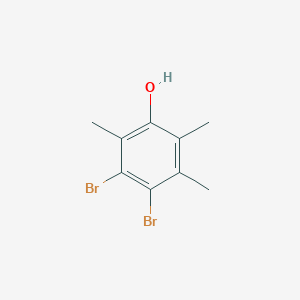
Formamide, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid. This particular compound is characterized by the presence of a 2-bromoallyl group attached to the nitrogen atom of the formamide structure. It is a colorless liquid that is miscible with water and has a distinctive ammonia-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-bromoallyl)- typically involves the reaction of formamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted formamides with different functional groups replacing the bromine atom.
Oxidation: Oxidation products may include formic acid derivatives.
Reduction: Reduction leads to the formation of amines.
Scientific Research Applications
Formamide, N-(2-bromoallyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(2-bromoallyl)- involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The 2-bromoallyl group can undergo substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide without the 2-bromoallyl group.
Dimethylformamide: A formamide derivative with two methyl groups attached to the nitrogen atom.
N-Methylformamide: A formamide with a single methyl group attached to the nitrogen atom.
Uniqueness
Formamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies that require unique functional groups.
Properties
CAS No. |
101398-39-4 |
|---|---|
Molecular Formula |
C4H6BrNO |
Molecular Weight |
164.00 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)formamide |
InChI |
InChI=1S/C4H6BrNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7) |
InChI Key |
HIMDUOONNQPZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


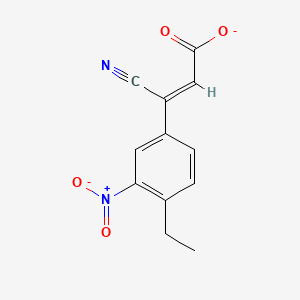
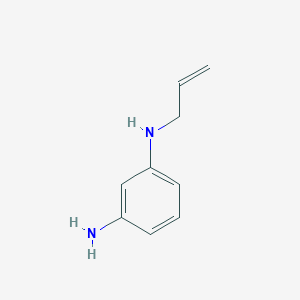
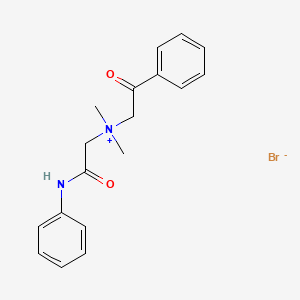
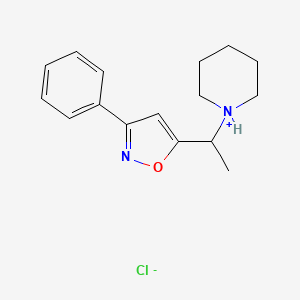

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)

![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

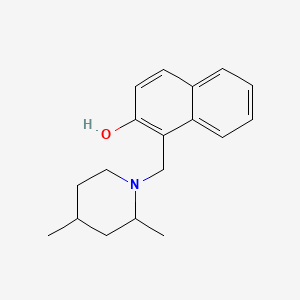
![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
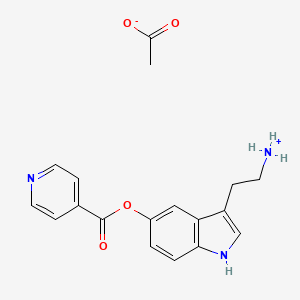
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
